![molecular formula C13H14F3NO4 B6147327 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid CAS No. 1303988-99-9](/img/no-structure.png)

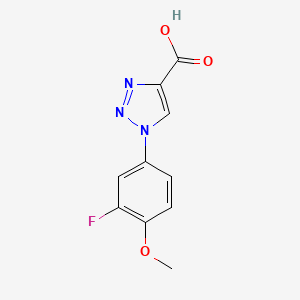

3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and organic compounds. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of this compound likely involves the protection of an amine group with a BOC group. This can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis

The BOC group in this compound can be removed (deprotected) using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid, has a molecular weight of 275.3 and is a powder at room temperature .Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. For example, a similar compound, 4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid, has been classified with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The future directions for this compound could involve its use in the synthesis of more complex organic molecules. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis . This suggests that the compound could have potential applications in peptide synthesis or other areas of organic chemistry.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid involves the protection of the amine group, followed by the introduction of the trifluoromethyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "3-aminobenzoic acid", "tert-butyl chloroformate", "triethylamine", "trifluoromethyl iodide", "diisopropylethylamine", "dichloromethane", "water", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-aminobenzoic acid with tert-butyl chloroformate and triethylamine in dichloromethane to form the tert-butoxycarbonyl (Boc) protected amine intermediate.", "Step 2: Introduction of the trifluoromethyl group by reacting the Boc-protected amine intermediate with trifluoromethyl iodide and diisopropylethylamine in dichloromethane to form the Boc-protected 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid intermediate.", "Step 3: Deprotection of the amine group by reacting the Boc-protected intermediate with a mixture of water and sodium bicarbonate in dichloromethane to form the final product, 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid.", "Step 4: Purification of the final product by extraction with ethyl acetate, washing with water, drying with magnesium sulfate, and evaporation of the solvent." ] } | |

Numéro CAS |

1303988-99-9 |

Nom du produit |

3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid |

Formule moléculaire |

C13H14F3NO4 |

Poids moléculaire |

305.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.